Methyl 2-nitro-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-nitro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. It is a pale-yellow to yellow-brown solid that is used in various chemical and industrial applications. The compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-nitro-5-(trifluoromethyl)benzoate typically involves the nitration of methyl 5-(trifluoromethyl)benzoate. The process includes the following steps:
Nitration Reaction: Methyl 5-(trifluoromethyl)benzoate is treated with a nitrating mixture, usually composed of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 2-position of the aromatic ring.
Reaction Conditions: The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: Methyl 2-amino-5-(trifluoromethyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-nitro-5-(trifluoromethyl)benzoate is utilized in several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-nitro-5-(trifluoromethyl)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
- Methyl 2-nitro-4-(trifluoromethyl)benzoate
- Methyl 5-nitro-2-(trifluoromethyl)benzoate
- Methyl 2,4-bis(trifluoromethyl)benzoate
Comparison: Methyl 2-nitro-5-(trifluoromethyl)benzoate is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-nitro-5-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)6-4-5(9(10,11)12)2-3-7(6)13(15)16/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNQVXRWDIMHDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596543 | |
Record name | Methyl 2-nitro-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214324-86-3 | |
Record name | Methyl 2-nitro-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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